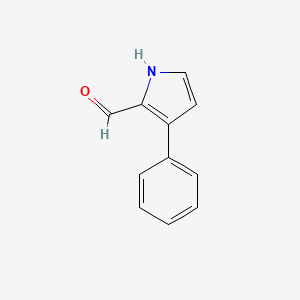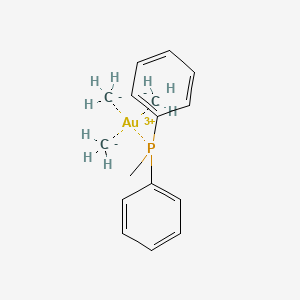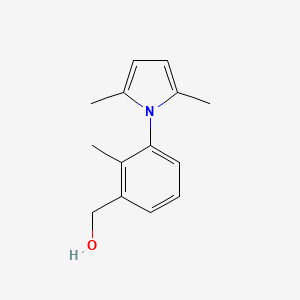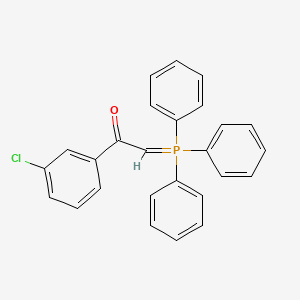![molecular formula C16H16BrNO4 B12887273 4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid CAS No. 503616-11-3](/img/structure/B12887273.png)
4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves several steps. One common method includes the bromination of 1-methoxy-2-naphthamide followed by the reaction with butanoic acid. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
化学反応の分析
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-methoxy-2-naphthamido butanoic acid.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学的研究の応用
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
類似化合物との比較
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid can be compared with similar compounds such as:
4-(4-Chloro-1-methoxy-2-naphthamido)butanoic acid: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(4-Fluoro-1-methoxy-2-naphthamido)butanoic acid: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions.
4-(4-Iodo-1-methoxy-2-naphthamido)butanoic acid: Iodine substitution can lead to increased molecular weight and different reactivity patterns.
特性
CAS番号 |
503616-11-3 |
|---|---|
分子式 |
C16H16BrNO4 |
分子量 |
366.21 g/mol |
IUPAC名 |
4-[(4-bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO4/c1-22-15-11-6-3-2-5-10(11)13(17)9-12(15)16(21)18-8-4-7-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,21)(H,19,20) |
InChIキー |
JTRCPNLMXUITGP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)



![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)







